2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide
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Overview
Description
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide is a synthetic organic compound with a molecular weight of 376.86 g/mol. This compound is characterized by the presence of a chloro group, a morpholine-4-sulfonyl group, and a propan-2-yloxy group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the phenyl ring: The phenyl ring is functionalized with a chloro group and a propan-2-yloxy group through electrophilic aromatic substitution reactions.
Introduction of the morpholine-4-sulfonyl group:
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine: This compound shares the morpholine-4-sulfonyl group but has different substituents on the phenyl ring.
Pyrrolidine-2,5-dione derivatives: These compounds have a similar sulfonyl group but differ in the core structure.
Uniqueness
2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-(5-morpholin-4-ylsulfonyl-2-propan-2-yloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-11(2)23-14-4-3-12(9-13(14)17-15(19)10-16)24(20,21)18-5-7-22-8-6-18/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNBGUCOZMOIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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